4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFJEOWRCIYOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358362 | |

| Record name | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21358-12-3 | |

| Record name | 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the thiol group offers a versatile point for further chemical modification, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[3]

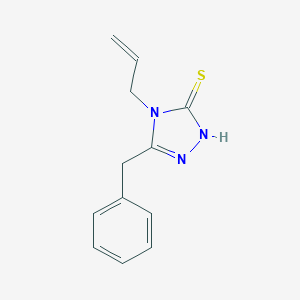

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol are the triazole ring, the N-allyl group, the C-benzyl group, and the C-thiol group. Each of these moieties will produce characteristic signals in the various spectroscopic analyses.

Figure 1: Chemical structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, the ¹H NMR spectrum is expected to show distinct signals for the protons of the allyl, benzyl, and thiol groups.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~13.0-14.0 | Singlet (broad) | 1H | SH | The thiol proton is acidic and its chemical shift can be concentration and solvent dependent. It often appears as a broad singlet. In similar triazole-thiols, this peak is observed in the range of 12.7 to 14.0 ppm.[1][5] |

| ~7.20-7.40 | Multiplet | 5H | Aromatic-H (Benzyl) | The five protons on the phenyl ring of the benzyl group will appear as a complex multiplet in the aromatic region. |

| ~5.70-5.90 | Multiplet | 1H | =CH- (Allyl) | This proton is part of the vinyl group and is split by the adjacent CH₂ protons, resulting in a multiplet. |

| ~5.00-5.20 | Multiplet | 2H | =CH₂ (Allyl) | The two terminal vinyl protons are diastereotopic and will likely appear as a multiplet. |

| ~4.60-4.80 | Doublet | 2H | N-CH₂- (Allyl) | These protons are adjacent to the vinyl group and will be split into a doublet by the =CH- proton. |

| ~4.10-4.30 | Singlet | 2H | C-CH₂- (Benzyl) | The methylene protons of the benzyl group are adjacent to the triazole ring and are expected to appear as a singlet. |

Experimental Protocol for ¹H NMR

Figure 2: Workflow for acquiring ¹H NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=S (Thione) | The carbon of the thione group is deshielded and appears at a low field. In related structures, this carbon is observed in this region.[5] |

| ~150-155 | C5 (Triazole) | The carbon atom of the triazole ring attached to the benzyl group. |

| ~135-140 | Aromatic C (Quaternary) | The quaternary carbon of the phenyl ring. |

| ~130-135 | =CH- (Allyl) | The CH carbon of the allyl group. |

| ~128-130 | Aromatic CH | The CH carbons of the phenyl ring. |

| ~115-120 | =CH₂ (Allyl) | The terminal CH₂ carbon of the allyl group. |

| ~45-50 | N-CH₂- (Allyl) | The methylene carbon of the allyl group attached to the nitrogen. |

| ~30-35 | C-CH₂- (Benzyl) | The methylene carbon of the benzyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Functional Group | Rationale |

| ~3100-3000 | C-H (Aromatic & Vinyl) | Stretching vibrations of C-H bonds in the phenyl and allyl groups. |

| ~2950-2850 | C-H (Aliphatic) | Stretching vibrations of C-H bonds in the methylene groups. |

| ~2600-2550 | S-H | The S-H stretching vibration is typically weak and appears in this region.[1] |

| ~1640-1600 | C=N & C=C | Stretching vibrations of the C=N bond in the triazole ring and the C=C bond in the allyl group.[5] |

| ~1500-1400 | Aromatic C=C | Stretching vibrations within the phenyl ring. |

| ~1250-1150 | C=S | The C=S stretching vibration often appears in this region. |

Experimental Protocol for FT-IR

Figure 3: Workflow for acquiring FT-IR data using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of C₁₂H₁₃N₃S is 231.08. A high-resolution mass spectrum would confirm this elemental composition.

-

Key Fragmentation Patterns:

-

Loss of the allyl group ([M-41]⁺) at m/z 190.

-

Loss of the benzyl group ([M-91]⁺) at m/z 140.

-

Formation of the benzyl cation ([C₇H₇]⁺) at m/z 91 (a prominent peak).

-

Formation of the allyl cation ([C₃H₅]⁺) at m/z 41.

-

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. The provided data tables and experimental protocols offer a solid foundation for researchers and drug development professionals working with this and related compounds. The structural insights gained from these spectroscopic techniques are crucial for confirming the identity and purity of synthesized molecules, which is a critical step in the drug discovery and development pipeline. The convergence of the predicted data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry will provide a high degree of confidence in the structural assignment of this promising heterocyclic compound.

References

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). İstanbul Journal of Pharmacy, 53(3), 294–301. [Link]

-

Supplementary Information for Chemical Science. (2024). The Royal Society of Chemistry. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules, 7(5), 434-442. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2014). International Journal of Research in Pharmacy and Chemistry, 4(4), 834-842. [Link]

-

Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][5][6][7]triazole‐5(6H)‐one heterocycles. (2008). Journal of Heterocyclic Chemistry, 45(3), 897–907. [Link]

Sources

1H NMR and 13C NMR analysis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. As a molecule incorporating a key heterocyclic scaffold, its unambiguous structural elucidation is paramount for applications in medicinal chemistry and drug development. This document delves into the theoretical basis for the expected chemical shifts and coupling constants, explores the impact of the molecule's structural features—including the benzyl, allyl, and triazole-thiol moieties—on the NMR spectra, and outlines the utility of advanced 2D NMR techniques for complete structural assignment. A detailed experimental protocol for data acquisition is provided, ensuring reproducibility and accuracy. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery who rely on NMR spectroscopy for rigorous molecular characterization.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The functionalization of this scaffold, as seen in 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, allows for the fine-tuning of its pharmacological profile. Accurate and detailed structural characterization is the bedrock upon which all subsequent biological and developmental studies are built. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing precise insights into the molecular architecture in solution.

A critical aspect of 1,2,4-triazole-3-thiol chemistry is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form. NMR spectroscopy is exceptionally well-suited to distinguish between these tautomers, as the chemical environment of the ring atoms and the labile proton differs significantly between the two forms.[3] The ¹H NMR spectrum of the thione tautomer, for example, would exhibit a characteristic N-H proton signal at a very downfield chemical shift, typically in the range of 13–14 ppm.[3] Conversely, the thiol tautomer is characterized by an S-H proton signal, which is generally observed at a much higher field.[3] This guide will focus on the analysis of the named thiol tautomer.

Molecular Structure and Key NMR-Active Groups

The structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol contains three distinct functional groups, each with a unique NMR signature: the benzyl group, the allyl group, and the triazole-thiol core.

Caption: Molecular structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The analysis is best approached by considering each functional group independently.

Benzyl Group Protons

-

Aromatic Protons (C₆H₅-, 5H): These five protons are expected to appear as a multiplet in the aromatic region, typically between δ 7.20-7.40 ppm . The exact chemical shifts and splitting patterns can be complex due to overlapping signals of the ortho, meta, and para protons.

-

Benzylic Methylene Protons (-CH₂-Ph, 2H): These protons are adjacent to the aromatic ring and the C5 of the triazole. They are expected to resonate as a sharp singlet around δ 4.17 ppm , as there are no adjacent protons to cause splitting.[4]

Allyl Group Protons

The allyl group presents a classic and more complex spin system due to the inequivalence of the terminal vinyl protons and distinct coupling constants.[5]

-

Allylic Methylene Protons (N-CH₂-, 2H): These protons are attached to the triazole nitrogen (N4). They will be deshielded and are expected to appear as a doublet around δ 4.40-4.60 ppm . The splitting is due to coupling with the adjacent vinyl methine proton (-CH=). The typical allylic coupling constant (⁴J) is small, but the vicinal coupling (³J) will be dominant here.

-

Vinyl Methine Proton (-CH=, 1H): This proton is coupled to the two allylic methylene protons and the two terminal vinyl protons. This results in a complex splitting pattern, often a doublet of doublet of triplets (ddt) or a multiplet, appearing furthest downfield in the allyl system, around δ 5.80-6.00 ppm .[6]

-

Terminal Vinyl Protons (=CH₂, 2H): These two protons are diastereotopic (cis and trans to the C-C bond) and are therefore chemically and magnetically non-equivalent. They will appear as two separate signals, typically between δ 5.10-5.30 ppm .[6]

-

The proton cis to the methine proton will show a doublet of doublets with a vicinal coupling constant of approximately J = 9-12 Hz and a smaller geminal coupling of J = 1-2 Hz.[7]

-

The proton trans to the methine proton will also be a doublet of doublets, but with a larger vicinal coupling constant of J = 15-18 Hz and the same small geminal coupling.[7]

-

Thiol Proton (-SH, 1H)

The chemical shift of the thiol proton is highly variable and depends on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding.[8][9] It is typically observed as a broad singlet anywhere from δ 1.5-4.0 ppm . In a protic solvent like DMSO-d₆, its signal can be sharper and more downfield. A key confirmatory experiment is to add a drop of D₂O to the NMR tube; the -SH proton will exchange with deuterium, causing its signal to disappear from the spectrum. In some literature for similar triazole-thiols, this proton has been observed as far downfield as δ 13.79 ppm, indicating significant hydrogen bonding or tautomeric equilibrium effects.[4]

Table 1: Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | - | 5H |

| Benzylic (-CH₂-Ph) | ~ 4.17 | Singlet (s) | - | 2H |

| Allylic (N-CH₂) | 4.40 - 4.60 | Doublet (d) | ³J ≈ 5-7 Hz | 2H |

| Vinyl Methine (-CH=) | 5.80 - 6.00 | Multiplet (m) or ddt | ³J(trans) ≈ 15-18 Hz, ³J(cis) ≈ 9-12 Hz, ³J(allylic) ≈ 5-7 Hz | 1H |

| Terminal Vinyl (=CH₂, cis) | 5.10 - 5.30 | Doublet of Doublets (dd) | ³J(cis) ≈ 9-12 Hz, ²J(gem) ≈ 1-2 Hz | 1H |

| Terminal Vinyl (=CH₂, trans) | 5.10 - 5.30 | Doublet of Doublets (dd) | ³J(trans) ≈ 15-18 Hz, ²J(gem) ≈ 1-2 Hz | 1H |

| Thiol (-SH) | 1.5 - 4.0 (highly variable) | Broad Singlet (br s) | - | 1H |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, provides one signal for each unique carbon atom in the molecule.

Benzyl Group Carbons

-

Aromatic Carbons (C₆H₅-): Four signals are expected in the aromatic region of δ 125.0-138.0 ppm . The signal for the single ipso-carbon (the one attached to the methylene group) will be distinct from the two sets of equivalent ortho/meta carbons and the single para carbon. Quaternary carbons are often weaker in intensity.[10]

-

Benzylic Methylene Carbon (-CH₂-Ph): This sp³-hybridized carbon is attached to the aromatic ring and the triazole ring. Its signal is expected around δ 45.0-50.0 ppm .

Allyl Group Carbons

-

Allylic Methylene Carbon (N-CH₂-): This sp³ carbon is attached to a nitrogen and is part of the allylic system. It is expected to resonate around δ 48.0-52.0 ppm .

-

Vinyl Methine Carbon (-CH=): This sp² carbon should appear in the typical alkene region, around δ 132.0-135.0 ppm .

-

Terminal Vinyl Carbon (=CH₂): This sp² carbon is expected at a higher field than the substituted vinyl carbon, typically around δ 117.0-120.0 ppm .

Triazole Ring Carbons

-

C5 (C-Benzyl): This carbon is part of the heterocyclic aromatic system and is bonded to the benzyl group. Its chemical shift is expected to be significantly downfield, likely in the range of δ 150.0-155.0 ppm .

-

C3 (C-SH): This carbon is bonded to the sulfur atom and two nitrogen atoms. In the thione (C=S) tautomer, this signal can be as far downfield as 169 ppm.[3] In the thiol form, it is also highly deshielded and expected in the region of δ 160.0-165.0 ppm . The exact position helps confirm the dominant tautomeric form in the chosen solvent.

Table 2: Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 125.0 - 138.0 |

| Benzylic (-CH₂-Ph) | 45.0 - 50.0 |

| Allylic (N-CH₂) | 48.0 - 52.0 |

| Vinyl Methine (-CH=) | 132.0 - 135.0 |

| Terminal Vinyl (=CH₂) | 117.0 - 120.0 |

| Triazole C5 (C-Benzyl) | 150.0 - 155.0 |

| Triazole C3 (C-SH) | 160.0 - 165.0 |

Advanced NMR Techniques for Structural Verification

While 1D NMR provides the primary data, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecular structure.[11][12][13]

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating carbon types.[14] In the spectrum of the target molecule, the benzylic and allylic -CH₂- carbons would appear as negative signals, while the aromatic and vinyl -CH= carbons would appear as positive signals. The quaternary carbons of the triazole ring and the ipso-carbon of the phenyl ring would be absent.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show clear cross-peaks connecting the protons within the allyl group's spin system: a correlation between the N-CH₂ protons and the -CH= proton, and a correlation between the -CH= proton and the two terminal =CH₂ protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It is the most reliable way to assign the carbon signals for all protonated carbons by linking the assigned proton shifts to their corresponding carbon resonances.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments. Key expected correlations include:

-

From the benzylic (-CH₂-Ph) protons to the triazole C5 and the aromatic ipso-carbon.

-

From the allylic (N-CH₂) protons to the triazole N4-adjacent carbons (C3 and C5).

-

From the ortho-protons of the phenyl ring to the benzylic carbon.

-

Caption: Key 2D NMR correlations for structural confirmation.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reliable NMR data, the following protocol should be followed.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the purified 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol sample.

-

Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[15] For compounds with potential solubility issues or to better resolve exchangeable protons like -SH, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[16] The choice of solvent can influence chemical shifts, so it must be reported.[15]

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[17] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a Bruker Avance 400 MHz or higher field instrument.

-

Tuning and Shimming: Before data acquisition, the probe must be tuned to the correct frequency for the chosen solvent and nucleus. The magnetic field homogeneity should be optimized by shimming the instrument to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and DEPT-135 spectra using standard, optimized parameter sets available on the spectrometer software.

Conclusion

The comprehensive NMR analysis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a multi-faceted process that yields an unambiguous confirmation of its molecular structure. The ¹H NMR spectrum provides detailed information on the distinct spin systems of the benzyl and allyl groups, while the ¹³C NMR spectrum confirms the number of unique carbon environments and the presence of the deshielded triazole ring carbons. The strategic application of advanced 2D NMR techniques like COSY, HSQC, and HMBC is crucial for assembling the molecular puzzle, verifying the connectivity between the substituent groups and the heterocyclic core. This guide provides the theoretical framework and practical methodology necessary for researchers to confidently characterize this and structurally related compounds, ensuring the scientific integrity of their work.

References

-

Popiołek, Ł. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. MDPI. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Chemistry LibreTexts. Available at: [Link]

-

YouTube. (2013). Proton NMR of Allyl Ether Groups. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. University of Aveiro. Available at: [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory Institutional Repository. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. University of Regensburg. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... ResearchGate. Available at: [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

YouTube. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. Available at: [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

-

ACS Publications. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ACS Publications. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra. Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

NIH. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Center for Biotechnology Information. Available at: [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]

-

Supporting Information. (n.d.). ACS Publications. Available at: [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU Academic Verification and Evaluation System. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

-

University of Regensburg. (n.d.). Analyzing 1H spectra. University of Regensburg. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. IJPSR. Available at: [Link]

-

NIH. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. National Center for Biotechnology Information. Available at: [Link]

-

Sci-Hub. (2008). Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][3][10][18]triazole‐5(6. Sci-Hub. Available at: [Link]

-

UNT Digital Library. (n.d.). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Available at: [Link]

-

UCLA. (n.d.). Coupling constants for 1H and 13C NMR. UCLA Chemistry & Biochemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 13. emerypharma.com [emerypharma.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. reddit.com [reddit.com]

- 16. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of heterocyclic compounds. We will explore the theoretical underpinnings of FT-IR as applied to this molecule, with a special focus on identifying the key functional groups and deciphering the critical thiol-thione tautomerism inherent to the 1,2,4-triazole-3-thiol core. This guide details a robust experimental protocol for sample analysis, presents a thorough interpretation of the expected spectral data, and provides the causal reasoning behind experimental and analytical choices, thereby serving as a practical resource for laboratory application.

Introduction: The Significance of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, incorporates several key structural motifs: a heterocyclic 1,2,4-triazole ring, a reactive thiol group, a versatile allyl substituent at the N4 position, and a benzyl group at the C5 position. These features make it a promising candidate for further functionalization and drug design.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[3][4] For a molecule like 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, FT-IR spectroscopy is indispensable for:

-

Confirming the presence of all key functional groups (thiol, allyl, benzyl, triazole).

-

Investigating the solid-state tautomeric equilibrium between the thiol and thione forms, a phenomenon with significant implications for the molecule's chemical reactivity and biological interactions.[5][6]

-

Verifying the successful synthesis and purity of the compound.

This guide will systematically deconstruct the infrared spectrum of this molecule, providing the necessary expertise to leverage FT-IR for authoritative structural characterization.

Theoretical Background

Principles of FT-IR Spectroscopy

FT-IR spectroscopy relies on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[3] This absorption results in a transition from the ground vibrational state to an excited vibrational state. An FT-IR spectrometer measures the absorption of infrared radiation across a range of wavenumbers (typically 4000 to 400 cm⁻¹), producing a spectrum that plots absorbance or transmittance as a function of wavenumber.[7] The resulting spectrum contains a series of absorption bands, where the position, intensity, and shape of each band provide information about the specific functional groups present in the molecule.[4]

The Critical Thiol-Thione Tautomerism

Derivatives of 1,2,4-triazole-3-thiol can exist in two tautomeric forms: the thiol form and the thione form.[5] This equilibrium is a crucial aspect of their chemistry. Most studies suggest that the thione form is predominant in the solid state and in neutral solutions.[5]

Caption: Thiol-Thione tautomeric equilibrium in the triazole ring.

FT-IR spectroscopy is an excellent tool for distinguishing between these two forms by identifying their characteristic vibrational bands:

-

Thiol Form: Characterized by a weak absorption band for the S-H stretching vibration, typically found in the 2550-2600 cm⁻¹ region.[6][8] The absence of a strong N-H stretching band is also indicative of this form.

-

Thione Form: Identified by a prominent N-H stretching band (usually broad) in the 3100-3350 cm⁻¹ region and a C=S stretching band. The C=S (thiocarbonyl) absorption often appears in the 1270-1170 cm⁻¹ range and can be coupled with other vibrations.[6][9]

Observing a strong N-H band and the absence of a distinct S-H band in the spectrum of a solid sample strongly suggests that the thione form is dominant.

Characteristic Vibrational Frequencies

The structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol contains several distinct functional groups, each with its own set of characteristic IR absorption frequencies.

Caption: Structure of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.

-

Aromatic Benzyl Group:

-

Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[10][11]

-

Aromatic C=C Stretch: Medium to weak, sharp bands occur in the 1450-1600 cm⁻¹ region.[12]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 675-900 cm⁻¹ range are highly diagnostic of the substitution pattern on the benzene ring.[12] For a monosubstituted ring, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

-

-

Allyl Group:

-

=C-H Stretch: A medium intensity band appears just above 3000 cm⁻¹ (often around 3080 cm⁻¹), sometimes overlapping with the aromatic C-H stretches.[13]

-

C=C Stretch: A medium intensity band is typically observed near 1645 cm⁻¹.[10][14]

-

=C-H Out-of-Plane (OOP) Bending: Strong bands for a monosubstituted alkene appear near 910 cm⁻¹ and 990 cm⁻¹.[10]

-

-

Aliphatic C-H Bonds:

-

Triazole Ring:

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used and reliable method for preparing solid samples for transmission FT-IR analysis.[16][17] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a clear, solid pellet under pressure.[17]

Rationale: This method ensures that the solid sample is finely dispersed, minimizing light scattering (the Christiansen effect) and producing a high-quality spectrum. The concentration of the sample in the KBr matrix can be controlled to ensure that the absorption bands are within an optimal range (not saturated or too weak).

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will cause a very broad absorption band around 3400 cm⁻¹ and can make the KBr plates fog up.[18]

-

Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol sample. The sample must be ground to a fine powder to reduce scattering losses and absorption band distortions.[16][18]

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Mix the sample and KBr thoroughly by gentle grinding for about a minute to ensure a homogeneous mixture.[16]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be clear and translucent.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.[3]

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder. Acquire the FT-IR spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

Spectral Analysis and Interpretation

The analysis of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. Based on literature data for similar compounds and general spectroscopic principles, the following table summarizes the expected characteristic peaks for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, assuming the dominant thione tautomer in the solid state.[5][6]

Table 1: Expected IR Absorption Bands and Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |

| ~3300 - 3100 | Medium, Broad | N-H Stretch | Triazole Ring (Thione Form)[8][19] |

| ~3080 | Medium | =C-H Stretch | Allyl & Benzyl Groups[10][13] |

| ~2960 - 2850 | Strong | C-H Asymmetric & Symmetric Stretch | -CH₂- (Allyl & Benzyl)[10][15] |

| ~2570 | Absent or Very Weak | S-H Stretch | Thiol Form[8][19] |

| ~1645 | Medium | C=C Stretch | Allyl Group[10] |

| ~1610 | Medium-Strong | C=N Stretch | Triazole Ring[8][20] |

| ~1585, ~1495, ~1455 | Medium-Weak, Sharp | C=C Aromatic Ring Stretch | Benzyl Group[11][12] |

| ~1465 | Medium | -CH₂- Scissoring (Bending) | Allyl & Benzyl Groups[15] |

| ~1250 | Medium | C=S Stretch (coupled) | Thione Group[6][9] |

| ~990 & ~910 | Strong | =C-H Out-of-Plane Bend | Allyl (Monosubstituted)[10] |

| ~740 & ~700 | Strong | C-H Out-of-Plane Bend | Benzyl (Monosubstituted)[12] |

Interpretive Analysis:

-

High-Frequency Region (4000-2500 cm⁻¹): The most diagnostic feature in this region is the presence of a medium, broad band around 3200 cm⁻¹, which is characteristic of the N-H stretching vibration of the thione tautomer.[8][19] Concurrently, the absence of a weak, sharp peak around 2570 cm⁻¹ would strongly argue against the presence of a significant population of the thiol (S-H) tautomer.[8] Just to the left of 3000 cm⁻¹, peaks corresponding to the sp² C-H stretches of the allyl and benzyl groups are expected, while strong, sharp peaks for the sp³ C-H stretches of the methylene groups will appear just below 3000 cm⁻¹.[10][11]

-

Double Bond Region (1700-1500 cm⁻¹): This region provides clear evidence for the unsaturated parts of the molecule. A peak around 1645 cm⁻¹ confirms the C=C double bond of the allyl group.[10] The C=N stretch of the triazole ring is expected around 1610 cm⁻¹.[8] A series of sharp peaks between 1600 and 1450 cm⁻¹ are definitive markers for the aromatic C=C stretching of the benzyl ring.[12]

-

Fingerprint Region (1500-650 cm⁻¹): This region, while complex, contains highly valuable structural information. The C=S stretch, a key indicator of the thione form, is expected around 1250 cm⁻¹.[6] Most prominently, strong absorptions confirming the substitution patterns will be present. Two strong peaks near 990 and 910 cm⁻¹ are classic indicators of a terminal allyl group.[10] Similarly, two strong peaks around 740 and 700 cm⁻¹ confirm the monosubstituted pattern of the benzyl ring.[12]

Conclusion

FT-IR spectroscopy is a definitive and highly informative tool for the structural characterization of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. Through a systematic analysis of the spectrum, a researcher can confidently confirm the presence of the triazole core, the allyl and benzyl substituents, and, most importantly, determine the dominant tautomeric structure in the analyzed sample. The clear distinction between the N-H stretch of the thione form and the S-H stretch of the thiol form provides an unambiguous diagnostic marker. By following the detailed experimental protocol and interpretive guide presented, scientists can ensure the generation of high-quality, reliable data, which is fundamental for advancing research in medicinal chemistry and drug development.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Available at: [Link]

-

Duncan, M. A., et al. (2008). Infrared spectroscopy of gas phase C3H5+: The allyl and 2-propenyl cations. The Journal of Chemical Physics. Available at: [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. Available at: [Link]

-

G. T. S. G. (1988). SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis. PubMed. Available at: [Link]

-

PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Available at: [Link]

-

AzoM.com. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. AZoM. Available at: [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Available at: [Link]

-

S. S. et al. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Academic Journals. Available at: [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene. Available at: [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

-

MDPI. (n.d.). 5-Furan-2yl[3][14][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][16][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available at: [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link]

-

ResearchGate. (n.d.). The thione‐thiol tautomerism in 1,2,4‐triazoles. Available at: [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 1,2,4‐triazole. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

-

YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Karadeniz Technical University AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). Available at: [Link]

-

Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Available at: [Link]

-

ResearchGate. (n.d.). The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). Allyl ether. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. azooptics.com [azooptics.com]

- 5. academic.oup.com [academic.oup.com]

- 6. ijsr.net [ijsr.net]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. pubs.aip.org [pubs.aip.org]

- 15. mdpi.com [mdpi.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. jascoinc.com [jascoinc.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. researchgate.net [researchgate.net]

- 20. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

Physical and chemical properties of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

Introduction: The Significance of Substituted 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. These five-membered heterocyclic compounds, containing three nitrogen atoms, exhibit a remarkable spectrum of biological activities. When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol scaffold gains additional chemical versatility and pharmacological potential, with derivatives showing antimicrobial, anti-inflammatory, and antitumor properties.[1] The specific substituents at the N-4 and C-5 positions play a critical role in modulating the molecule's steric, electronic, and lipophilic properties, thereby fine-tuning its interaction with biological targets.

This guide focuses on 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol , a derivative that combines the reactivity of an allyl group at the N-4 position with the steric bulk and aromatic character of a benzyl group at the C-5 position. This unique combination makes it a compound of significant interest for researchers in drug discovery and materials science. As a Senior Application Scientist, this document aims to provide a comprehensive, field-proven understanding of its synthesis, core properties, and chemical behavior, grounded in established scientific principles.

Proposed Synthesis and Structural Elucidation

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through the cyclization of a relevant thiosemicarbazide intermediate.[2][3] This approach offers a reliable and high-yielding pathway to the target molecule. The causality behind this choice is the well-established reactivity of thiosemicarbazides, which undergo intramolecular condensation and dehydration in the presence of a base to form the stable triazole ring.

A plausible and efficient synthesis for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol involves two primary steps:

-

Formation of the Thiosemicarbazide Intermediate: Phenylacetic acid hydrazide is reacted with allyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of 1-(phenylacetyl)-4-allylthiosemicarbazide.

-

Base-Catalyzed Cyclization: The resulting thiosemicarbazide is heated in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide.[3][4] The base facilitates the removal of a proton, initiating an intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the final triazole-3-thiol product.

Physical Properties

The physical properties of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol are characteristic of a moderately polar organic solid. While specific experimental data for this exact molecule is not widely published, we can predict its properties based on closely related analogs found in the literature. These compounds are typically crystalline solids with high melting points due to intermolecular hydrogen bonding and are soluble in polar organic solvents.

| Property | Predicted Value / Observation | Source / Justification |

| Molecular Formula | C₁₂H₁₃N₃S | Based on structure[5] |

| Molecular Weight | 231.32 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for this class of compounds[6] |

| Melting Point | 170-200 °C | Analogous 5-benzyl-4-aryl derivatives melt in this range[4] |

| Solubility | Soluble in DMSO, DMF, hot ethanol; Poorly soluble in water | Common for triazole-thiols[7][8] |

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. For analogous triazole-thiols, characteristic absorption bands are observed for N-H stretching (around 3300-3100 cm⁻¹), C=N stretching of the triazole ring (around 1620-1600 cm⁻¹), and a weak S-H stretch (around 2600-2550 cm⁻¹), confirming the presence of the thiol tautomer.[4][9][10] The presence of the thione (C=S) form would also contribute bands in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum provides detailed information about the hydrogen environment. For 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, one would expect to see a singlet for the benzyl CH₂ protons, multiplets for the aromatic protons of the benzyl group, and characteristic signals for the allyl group protons (CH₂, CH, and CH₂). A broad singlet in the downfield region (typically 12-14 ppm) is a key indicator of the acidic SH proton.[3][9][10][11]

-

¹³C-NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the triazole ring carbons (C3 and C5), the benzyl carbons (aliphatic and aromatic), and the allyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight (231.32). Fragmentation patterns can further corroborate the structure, often showing loss of the allyl or benzyl groups.

Chemical Properties: The Thione-Thiol Tautomerism

A defining chemical characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms.[12] This equilibrium is influenced by factors such as the solvent, pH, and temperature.

-

Thione Form: The molecule exists as 4-allyl-5-benzyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. In this form, the double bond is between carbon and sulfur (C=S), and the proton resides on a ring nitrogen.

-

Thiol Form: The molecule exists as 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. Here, the proton is on the sulfur atom (S-H), and the C-S bond is a single bond, with aromatic character in the triazole ring.

In solution, both forms are typically present, though one may predominate. Spectroscopic evidence, particularly the S-H proton signal in ¹H-NMR and the S-H stretch in IR, confirms the presence of the thiol form.[12] Studies on similar compounds have shown that the thione form is often the major component in solution.[12] The ability to exist in these two forms is critical to the molecule's reactivity, as the thiol form can undergo S-alkylation and other reactions typical of thiols, while the thione form can participate in different reaction pathways.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of analogous compounds.[2][3][4]

Protocol 1: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

A. Synthesis of 1-(phenylacetyl)-4-allylthiosemicarbazide (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve phenylacetic acid hydrazide (0.01 mol) in absolute ethanol (50 mL).

-

Reagent Addition: To this solution, add allyl isothiocyanate (0.01 mol) dropwise while stirring at room temperature.

-

Reaction: Continue stirring the mixture at room temperature for 2-3 hours. The formation of a white precipitate indicates the formation of the thiosemicarbazide intermediate.

-

Isolation: Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum. The product can be used in the next step without further purification.

B. Cyclization to 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: Suspend the dried 1-(phenylacetyl)-4-allylthiosemicarbazide (0.01 mol) in an 8% aqueous sodium hydroxide solution (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Cyclization: Heat the mixture to reflux with constant stirring for 4-6 hours. The suspended solid will gradually dissolve as the reaction proceeds.

-

Work-up: After cooling the reaction mixture to room temperature, filter it to remove any unreacted material.

-

Precipitation: Carefully acidify the clear filtrate with cold, dilute hydrochloric acid (HCl) to a pH of approximately 5-6. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water to remove any salts, and dry. Recrystallize the crude product from ethanol to obtain pure white crystals.

Protocol 2: Characterization of the Final Product

-

Melting Point Determination: Use a standard melting point apparatus to determine the melting range of the purified crystals. A sharp melting point is indicative of high purity.

-

FTIR Spectroscopy: Prepare a KBr pellet of the sample or use an ATR accessory. Scan from 4000 to 400 cm⁻¹ and identify characteristic peaks for N-H, S-H, C=N, and aromatic C-H bonds.

-

¹H-NMR Spectroscopy: Dissolve a small amount of the sample (5-10 mg) in deuterated dimethyl sulfoxide (DMSO-d₆). Record the spectrum and identify the chemical shifts and splitting patterns for all protons, paying special attention to the downfield SH proton.

-

Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an appropriate ionization method (e.g., ESI or EI) to confirm the molecular weight.

Conclusion

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential, stemming from its versatile chemical nature. Its synthesis is reliably achieved via the base-catalyzed cyclization of a thiosemicarbazide precursor. The molecule's key feature is the dynamic thione-thiol tautomerism, which governs its reactivity and potential for further functionalization. The comprehensive characterization using spectroscopic and analytical methods provides a robust framework for confirming its structure and purity, enabling its effective use in drug development and materials science research.

References

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved January 15, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Retrieved January 15, 2026, from [Link]

-

5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. (2016). De Gruyter. Retrieved January 15, 2026, from [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

-

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol, 95% Purity, C12H13N3S, 1 gram. (n.d.). CP Lab Safety. Retrieved January 15, 2026, from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

The Pharmacological Potential of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Foreword

The confluence of synthetic chemistry and drug discovery has continually unveiled novel molecular scaffolds with significant therapeutic promise. Among these, the 1,2,4-triazole nucleus, particularly its 3-thiol substituted derivatives, has garnered substantial interest within the scientific community. These heterocycles are recognized for their diverse pharmacological activities, serving as privileged structures in the design of new therapeutic agents. This technical guide focuses on a specific, yet representative member of this class: 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol. While direct extensive research on this exact molecule is emerging, this document synthesizes the wealth of knowledge available for its close analogs to provide a comprehensive understanding of its synthesis, biological activities, and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

Introduction to 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

The compound 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol belongs to the family of 1,2,4-triazole-3-thiones/thiols, a class of nitrogen- and sulfur-containing heterocyclic compounds. The 1,2,4-triazole ring is a stable aromatic system, and the presence of the thiol/thione tautomerism at the 3-position, along with the N-4 and C-5 substitutions, provides a rich scaffold for medicinal chemistry exploration. The allyl group at the N-4 position and the benzyl group at the C-5 position are key lipophilic substituents that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The 1,2,4-triazole nucleus is a key pharmacophore in a number of clinically approved drugs, highlighting its therapeutic relevance.[1][2]

The thione-thiol tautomerism in these compounds is a critical feature, often influencing their biological activity through different binding interactions with target enzymes and receptors. While the thione form is often favored in the solid state, the thiol form can be crucial for biological activity, particularly in metal chelation within enzyme active sites.

Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in synthetic organic chemistry, typically involving the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[3][4] The following protocol outlines a representative synthesis for the title compound based on established methodologies for analogous structures.

General Synthetic Workflow

The overall synthetic strategy involves a two-step process: the formation of a substituted thiosemicarbazide from phenylacetic acid hydrazide and allyl isothiocyanate, followed by the cyclization of this intermediate to form the desired triazole.

Caption: General workflow for the synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(phenylacetyl)-4-allylthiosemicarbazide

-

To a solution of phenylacetic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (10 mmol).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-(phenylacetyl)-4-allylthiosemicarbazide.

Step 2: Synthesis of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-(phenylacetyl)-4-allylthiosemicarbazide (5 mmol) obtained from Step 1 in an aqueous solution of sodium hydroxide (2N, 25 mL).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

-

The precipitated solid is the desired product, 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol.

-

Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[3][4]

Biological Activities and Mechanisms of Action

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide spectrum of biological activities. The following sections detail the key pharmacological properties, their underlying mechanisms, and standard protocols for their evaluation, with the understanding that these are based on studies of closely related analogs.

Antifungal Activity

Mechanism of Action: The primary antifungal mechanism of many triazole-based compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[8][9] This disruption in ergosterol synthesis leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and integrity, and ultimately inhibiting fungal growth.[5][7]

Caption: Mechanism of antifungal action of triazole compounds.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

-

Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the appropriate broth medium (e.g., RPMI-1640).

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound. Include positive (fungus only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that shows no visible fungal growth.

Illustrative Data for Related Compounds:

| Compound (Substituents at 4- and 5-positions) | Fungal Strain | MIC (µg/mL) | Reference |

| 4-allyl-5-(substituted phenyl) | Microsporum gypseum | 3.12-25 | |

| 4-amino-5-phenyl | Candida albicans | >5 | [10] |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to ketoconazole | [11] |

Anticancer Activity

Mechanism of Action: The anticancer activity of 1,2,4-triazole derivatives is often multifactorial and can involve various mechanisms, including:

-

Enzyme Inhibition: Inhibition of kinases involved in cell signaling pathways, such as EGFR and BRAF.[10]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]

-

Induction of Apoptosis: Activation of programmed cell death pathways in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in appropriate media and conditions.[12]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[13][14]

Illustrative Data for Related Compounds:

| Compound (Derivative of 1,2,4-triazole-3-thiol) | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone derivatives | Melanoma (IGR39) | 2-17 | [2] |

| C3-linked 1,2,4-triazole-N-arylamide hybrids | Breast (MDA-MB-231) | 3.61 | [15] |

| 1,2,4-thiadiazole-1,2,4-triazole derivatives | Breast (MCF-7) | 0.10 - 11.5 | [12] |

Anti-inflammatory Activity

Mechanism of Action: The anti-inflammatory effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1][16] Additionally, these compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[17][18][19]

Caption: Anti-inflammatory mechanism of triazole compounds.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzymes with various concentrations of the test compound for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Product Measurement: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

IC50 Calculation: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX enzyme activity.

Experimental Protocol: Cytokine Release Assay in PBMCs

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Cell Culture and Stimulation: Culture the PBMCs and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

-

Compound Treatment: Simultaneously treat the cells with different concentrations of the test compound.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.[18]

-

Inhibition Calculation: Calculate the percentage of inhibition of cytokine production compared to the stimulated control.

Illustrative Data for Related Compounds:

| Compound (Derivative of 1,2,4-triazole) | Target | IC50 (µM) | Reference |

| 1,2,4-triazole-pyrazole hybrids | COX-2 | 0.045 | [1] |

| 1,2,4-triazole derivatives with methacrylic acid moiety | TNF-α release | Comparable to ibuprofen | [18] |

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol is not available, general trends can be inferred from the broader class of 1,2,4-triazole-3-thiol derivatives:

-

Substituents at N-4: The nature of the substituent at the N-4 position significantly influences biological activity. The presence of an allyl group, as in the title compound, can enhance lipophilicity and potentially improve cell membrane permeability.

-

Substituents at C-5: The benzyl group at the C-5 position is another key lipophilic moiety that can engage in hydrophobic interactions with biological targets. Variations in the substitution pattern on the phenyl ring of the benzyl group can modulate activity.

-

The Thiol/Thione Group: The presence of the sulfur atom is often crucial for activity, potentially acting as a hydrogen bond donor/acceptor or a metal chelator in enzyme active sites.

Conclusion and Future Directions

4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol represents a promising scaffold for the development of novel therapeutic agents with a wide range of potential applications, including antifungal, anticancer, and anti-inflammatory therapies. The synthetic accessibility of this class of compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.

Future research should focus on the detailed biological evaluation of 4-allyl-5-benzyl-4H-1,2,4-triazole-3-thiol itself to confirm the activities predicted from its structural analogs. Further derivatization of the allyl and benzyl moieties could lead to the optimization of potency and selectivity for specific biological targets. Mechanistic studies will be crucial to elucidate the precise modes of action and to guide the rational design of next-generation 1,2,4-triazole-based therapeutics.

References

-

Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (2022). MDPI. [Link]

-

Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. (2020). PubMed. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). ScienceRise: Pharmaceutical Science. [Link]

-

Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. (2023). Biomedical and Pharmacology Journal. [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing. [Link]

-

Fluconazole. (n.d.). Wikipedia. [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central. [Link]

-

1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. (n.d.). ResearchGate. [Link]

-

Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (2022). PubMed. [Link]

-

Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. (2015). PubMed. [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2019). ResearchGate. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2018). MDPI. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Fungal lanosterol 14α-demethylase: A target for next-generation antifungal design. (2019). PubMed. [Link]

-